

Application Notes and Protocols for Crystal Structure Analysis of 3-Phenylisoxazole Compounds

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Compound of Interest

Compound Name: 3-Phenylisoxazole

Cat. No.: B085705

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the crystal structure analysis of **3-phenylisoxazole** compounds, a class of heterocyclic molecules with significant interest in medicinal chemistry due to their diverse pharmacological activities.^[1] The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for rational drug design. Single-crystal X-ray crystallography remains the gold standard for obtaining unambiguous, high-resolution three-dimensional structures.^[2]

Significance of Crystal Structure Analysis

The isoxazole ring is a key moiety in numerous compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, anticancer, and analgesic properties.^[1] The three-dimensional arrangement of atoms and functional groups in **3-phenylisoxazole** derivatives, as determined by X-ray crystallography, provides critical insights into:

- **Molecular Conformation:** Understanding the preferred spatial arrangement of the phenyl and isoxazole rings, as well as any substituents.
- **Intermolecular Interactions:** Identifying and characterizing non-covalent interactions such as hydrogen bonds, halogen bonds, and π - π stacking, which govern crystal packing and can

influence physical properties like solubility and stability.

- **Structure-Activity Relationship (SAR):** Correlating specific structural features with biological activity to guide the design of more potent and selective drug candidates. The presence of certain groups, such as methoxy, dimethylamino, and bromine at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring, has been shown to enhance antibacterial activity.^[1]
- **Validation of Synthetic Products:** Unambiguously confirming the chemical structure of newly synthesized compounds.

Experimental Protocols

A common and efficient method for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (generated in situ from an aldoxime or hydroxyimidoyl chloride) and an alkyne.^{[3][4]}

Materials:

- Substituted benzaldehyde
- Hydroxylamine hydrochloride
- Sodium hydroxide or other suitable base
- N-Chlorosuccinimide (NCS) or similar oxidizing agent
- Substituted terminal alkyne
- Appropriate solvent (e.g., ethanol, chloroform, or a deep eutectic solvent)
- Triethylamine (Et₃N) or other base

Protocol:

- **Synthesis of Aldoxime:**
 - Dissolve the substituted benzaldehyde and hydroxylamine hydrochloride in ethanol.

- Add a solution of sodium hydroxide dropwise while stirring.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice water and acidify to precipitate the aldoxime.
- Filter, wash with water, and dry the product.
- In Situ Generation of Nitrile Oxide and Cycloaddition:
 - Dissolve the aldoxime in a suitable solvent like chloroform.
 - Add N-chlorosuccinimide (NCS) to the solution and stir. This converts the aldoxime to the corresponding hydroxymoyl chloride.
 - To this mixture, add the terminal alkyne and a base such as triethylamine. The base facilitates the formation of the nitrile oxide from the hydroxymoyl chloride, which then reacts with the alkyne.^[5]
 - Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).
 - After the reaction is complete, wash the mixture with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purification and Crystallization:
 - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).
 - For single crystal growth, dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, ethanol, or a solvent mixture) to obtain a clear solution.
 - Allow the solvent to evaporate slowly at room temperature. Colorless, well-defined crystals suitable for X-ray diffraction can typically be obtained.^[6]

This protocol outlines the general steps for determining the crystal structure of a synthesized **3-phenylisoxazole** compound.

Materials and Equipment:

- Single-crystal X-ray diffractometer equipped with a microfocus X-ray source and a CCD or CMOS detector.^{[7][8]}
- Cryo-system for low-temperature data collection.
- Goniometer head and mounting loops.
- Suitable oil for crystal mounting (e.g., Paratone-N).
- Computer with software for data collection, processing, and structure solution and refinement (e.g., SHELX, Olex2).

Protocol:

- Crystal Selection and Mounting:
 - Under a microscope, select a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects.
 - Mount the selected crystal on a loop using a cryoprotectant oil and place it on the goniometer head.
 - Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize radiation damage and thermal vibrations.
- Data Collection:
 - Center the crystal in the X-ray beam.
 - Perform an initial set of scans to determine the unit cell parameters and crystal system.
 - Based on the unit cell and symmetry, devise a data collection strategy to ensure complete and redundant data are collected.

- Collect a full set of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern at each orientation.
- Data Processing and Structure Solution:
 - Integrate the raw diffraction images to obtain a list of reflection intensities.
 - Apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.
 - Determine the space group from the systematic absences in the diffraction data.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- Structure Refinement:
 - Refine the initial structural model against the experimental data using full-matrix least-squares methods.
 - Locate and add hydrogen atoms to the model.
 - Refine the model anisotropically for non-hydrogen atoms.
 - The final refined structure should have low R-factors (typically $R1 < 0.05$) and a good-quality factor (Goodness-of-Fit close to 1.0).
- Data Analysis and Visualization:
 - Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
 - Generate visualizations of the molecular structure and crystal packing.
 - Deposit the final crystallographic data in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Data Presentation

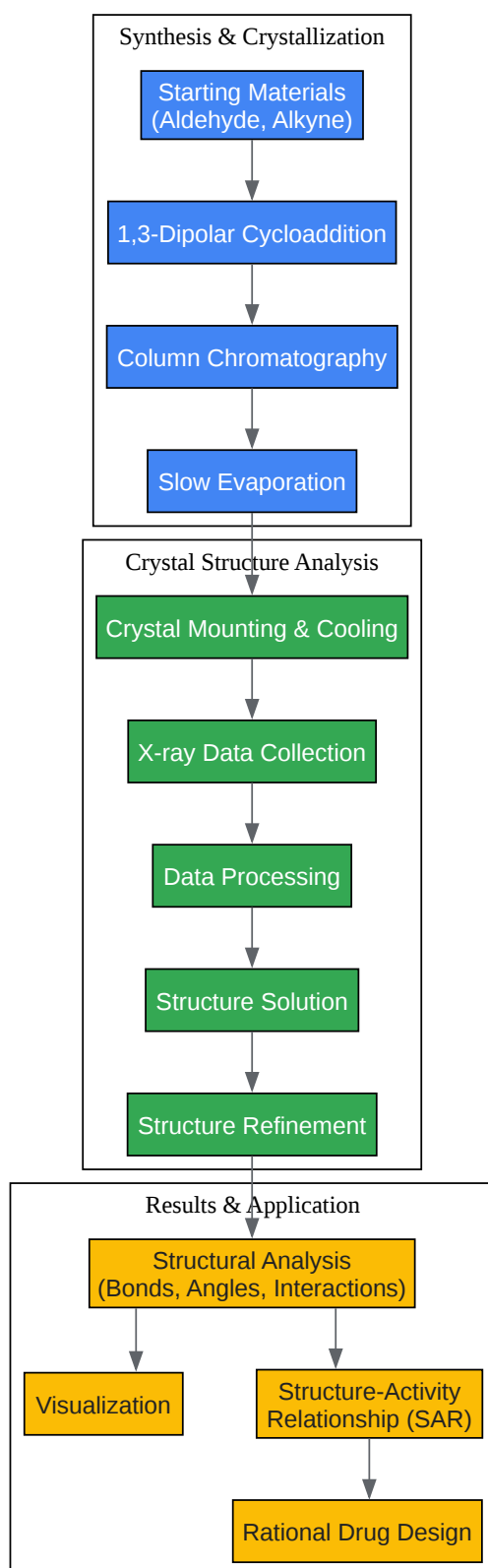
The following table summarizes crystallographic data for a selection of **3-phenylisoxazole** derivatives to illustrate the type of information obtained from crystal structure analysis.

Compound Name	Formula	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z
3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrile	C ₁₇ H ₁₂ N ₂ O ₂	Monoclinic	P2 ₁ /c	10.4380(7)	6.5517(4)	19.9654(13)	102.308(2)	1333.4(2)	4
Methyl 8-bromo-3-phenyl-5a,9a-dihydro-3H-chromeno[4,3-c][7]isoxazole-3a(4H)-carboxylate	C ₁₈ H ₁₅ BrNO ₄	Triclinic	P-1	8.3129(3)	9.5847(4)	11.1463(4)	102.806(2)	805.52(5)	2

Ethyl									
5-									
phenyl									
isoxaz	C ₁₂ H ₁₁	Monoc	P2 ₁ /c	14.992	5.669(12.879	96.48(1087.6	4
ole-3-	NO ₃	linic		(3)	1)	(3)	3)	(4)	
carbox									
ylate									
4-									
nitro-									
3-	C ₉ H ₆ N	Monoc	P2 ₁ /c	7.502(11.231	10.228	98.66(850.5(4
phenyl	2O ₃	linic		2)	(2)	(2)	3)	3)	
isoxaz									
ole									

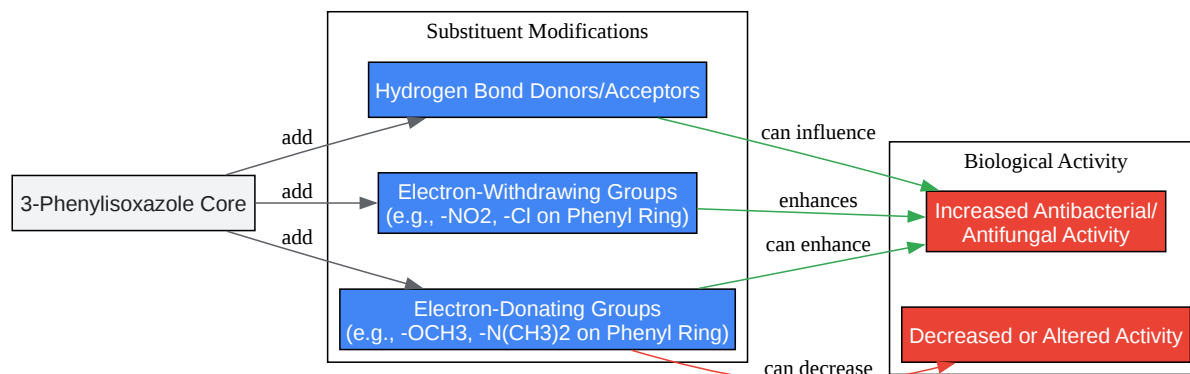
Data for the first two compounds sourced from[9],[10]. Data for the third and fourth compounds sourced from[11],[12].

Visualizations



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Experimental workflow for crystal structure analysis.



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Structure-activity relationship for **3-phenylisoxazoles**.

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